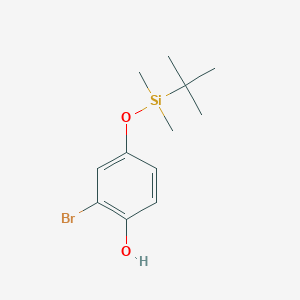
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is an organic compound that features a bromine atom and a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol typically involves the protection of the hydroxyl group of 2-bromo-4-hydroxyphenol with a TBDMS group. This can be achieved by reacting 2-bromo-4-hydroxyphenol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride in tetrahydrofuran).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Acidic conditions (e.g., acetic acid/water mixture) or fluoride ions (e.g., tetra-n-butylammonium fluoride in tetrahydrofuran).
Major Products Formed
Substitution: Formation of 2-substituted-4-((tert-butyldimethylsilyl)oxy)phenol derivatives.
Deprotection: Formation of 2-bromo-4-hydroxyphenol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Protecting Group Chemistry: The TBDMS group is used to protect hydroxyl groups during multi-step synthetic processes.
Pharmaceutical Research: Potential use in the synthesis of bioactive compounds and drug candidates.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol primarily involves the reactivity of the bromine atom and the protective role of the TBDMS group. The bromine atom can participate in substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-hydroxyphenol: Lacks the TBDMS protecting group, making it more reactive.
4-((tert-butyldimethylsilyl)oxy)phenol: Lacks the bromine atom, limiting its reactivity in substitution reactions.
Uniqueness
2-Bromo-4-((tert-butyldimethylsilyl)oxy)phenol is unique due to the presence of both the bromine atom and the TBDMS protecting group. This combination allows for selective reactions and protection of the hydroxyl group, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-bromo-4-[tert-butyl(dimethyl)silyl]oxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2Si/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSKKXPDVOAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














